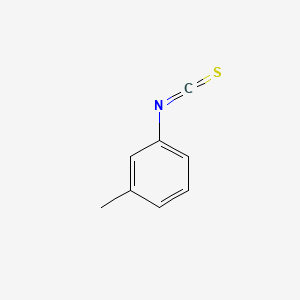

3-Methylphenyl isothiocyanate

Description

The exact mass of the compound m-Tolyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-7-3-2-4-8(5-7)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPQUWSFKCFOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211146 | |

| Record name | m-Tolyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-30-7 | |

| Record name | 3-Methylphenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Tolylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Tolyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLYLISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9QG8LTY5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Versatile Heterocumulene in Modern Synthesis

An In-Depth Technical Guide to 3-Methylphenyl Isothiocyanate (CAS 621-30-7)

This compound, also known as m-tolyl isothiocyanate, is a bifunctional organic compound featuring a methyl-substituted aromatic ring and a highly reactive isothiocyanate moiety (-N=C=S). This unique combination renders it an invaluable building block in synthetic and medicinal chemistry. The isothiocyanate group, a member of the heterocumulene family, is characterized by a central carbon atom susceptible to nucleophilic attack, making it a powerful electrophilic partner for a wide array of transformations. Its utility extends from the synthesis of complex heterocyclic scaffolds to its direct role as a pharmacophore in the design of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory and developmental use.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in research and development.

Physicochemical Properties

The key physical and chemical data for this compound are summarized below, providing essential information for reaction setup, purification, and safety considerations.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 621-30-7 | [2][5][6] |

| Molecular Formula | C₈H₇NS | [1][2] |

| Molar Mass | 149.21 g/mol | [1][3] |

| Appearance | Clear to pale yellow liquid | [2] |

| Density | 1.10 g/cm³ at 20 °C | [2][3] |

| Boiling Point | 243 °C at 1013 hPa | [2][3] |

| Flash Point | 106 °C (closed cup) | [2][3] |

| Refractive Index (n20/D) | 1.6328 | [4] |

| Water Solubility | May decompose | [4] |

| Storage | Store below +30°C, moisture sensitive | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

| Spectroscopy | Key Features & Expected Signals |

| ¹H NMR | Signals expected in the aromatic region (approx. 7.0-7.4 ppm) for the four protons on the benzene ring. A singlet in the aliphatic region (approx. 2.3-2.4 ppm) corresponding to the methyl (CH₃) group protons. |

| ¹³C NMR | Aromatic carbons will appear in the typical 120-140 ppm range. The methyl carbon signal will be around 21 ppm. The isothiocyanate carbon (-N=C =S) is of particular note; it typically appears between 125-140 ppm but often presents as a very broad and weak signal, sometimes to the point of being nearly undetectable due to the quadrupole moment of the adjacent nitrogen atom.[7] |

| IR Spectroscopy | The most characteristic signal is a strong, sharp absorption band in the 2000-2200 cm⁻¹ region, which is indicative of the asymmetric stretching vibration of the -N=C=S group.[8][9] Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 149, corresponding to the molecular weight of the compound.[8] |

PART 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from both its accessibility and the predictable reactivity of the isothiocyanate functional group.

Synthesis of this compound

Aryl isothiocyanates are most commonly synthesized from the corresponding primary amines.[10][11] While classical methods often employed the highly toxic thiophosgene, modern protocols favor the use of carbon disulfide (CS₂) followed by a desulfurization agent. This approach is safer, more scalable, and environmentally preferable.

Caption: General workflow for synthesizing this compound.

This protocol is based on a widely adopted method that avoids harsh reagents.[12]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve m-toluidine (1.0 eq) and triethylamine (2.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction is typically exothermic. Stir the resulting slurry for 1-2 hours at room temperature to ensure complete formation of the triethylammonium dithiocarbamate salt.

-

Desulfurization: Re-cool the mixture to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same solvent dropwise, again controlling the temperature.

-

Causality Note: Tosyl chloride acts as an efficient sulfur scavenger. It activates the dithiocarbamate, facilitating the elimination of a sulfur atom and the formation of the stable isothiocyanate C=S double bond.

-

-

Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until TLC/GC-MS analysis indicates the consumption of the starting amine. Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear to pale yellow liquid.

Core Reactivity: The Electrophilic Nature of the -N=C=S Group

The synthetic power of this compound lies in the electrophilicity of its central carbon atom. This site is readily attacked by a wide range of nucleophiles, most notably amines, to form stable adducts.

The reaction with primary and secondary amines to form N,N'-disubstituted or trisubstituted thioureas is the most prominent application of isothiocyanates in drug discovery.[13][14] This transformation is typically high-yielding, tolerant of various functional groups, and proceeds under mild conditions.

Caption: Formation of a thiourea derivative via nucleophilic addition.

-

Solubilization: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile, THF, or dichloromethane.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the solution at room temperature. If the amine is used as a hydrochloride salt, a non-nucleophilic base like triethylamine or DIPEA (1.1 eq) must be added to liberate the free amine.

-

Reaction Monitoring: The reaction is often rapid, proceeding to completion within a few hours at room temperature. Progress can be monitored by TLC, LC-MS, or the disappearance of the characteristic -NCS peak in the IR spectrum. Gentle heating may be applied to accelerate the reaction with less reactive amines.

-

Trustworthiness Note: This reaction is highly reliable. The formation of the thiourea product is often quantitative and may precipitate directly from the reaction mixture upon completion, simplifying purification to a simple filtration and washing step.

-

-

Isolation: Once the reaction is complete, the product can be isolated. If it precipitates, filter the solid and wash with a cold solvent. If it remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

PART 3: Applications in Drug Discovery and Chemical Biology

Isothiocyanates and their derivatives, particularly thioureas, are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[14][15][16]

The Thiourea Scaffold as a Bioactive Core

The thiourea linkage (-NH-C(S)-NH-) is a versatile hydrogen bond donor and acceptor, allowing it to interact with various biological targets like enzymes and receptors. This compound serves as a key entry point to vast libraries of thiourea derivatives for screening and lead optimization.

-

Anticancer Activity: Many thiourea derivatives exhibit potent anticancer effects by inducing apoptosis, arresting the cell cycle, or inhibiting angiogenesis.[14][17]

-

Antimicrobial Properties: The scaffold is prevalent in compounds with antibacterial and antifungal activity.[16][18]

-

Enzyme Inhibition: Isothiocyanates themselves can act as irreversible inhibitors by covalently binding to cysteine residues on proteins.[19]

Caption: Role of this compound in a drug discovery workflow.

Mechanism of Action Insights

Isothiocyanates exert their biological effects through multiple mechanisms. Their electrophilic nature allows them to react with cellular nucleophiles, particularly the thiol groups of glutathione and cysteine residues in proteins.[20] This can lead to:

-

Disruption of Redox Homeostasis: Depletion of cellular glutathione pools induces oxidative stress, which can selectively trigger apoptosis in cancer cells.[20]

-

Direct Protein Modification: Covalent modification of key enzymes or transcription factors can alter their function. For example, inhibition of tubulin polymerization can arrest the cell cycle, while modulation of pathways like NF-κB can reduce inflammation.[18][21]

PART 4: Safety, Handling, and Disposal

Proper handling of this compound is crucial due to its reactivity and toxicity profile.

-

Hazard Identification: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[6][22] It is also classified as highly water-endangering.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[22][23]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[4][23]

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a sealed container for disposal.[23] Dispose of waste in accordance with federal, state, and local regulations.[23] Relatively unreactive organic reagents should be collected in a designated waste container.[6]

Conclusion

This compound (CAS 621-30-7) is more than a simple chemical intermediate; it is a potent and versatile tool for the modern chemist. Its well-defined reactivity, particularly in the formation of thioureas, provides a reliable and efficient pathway to novel molecular architectures with significant potential in drug discovery and materials science. By understanding its physicochemical properties, synthetic routes, and biological implications, researchers can fully leverage this powerful building block to advance their scientific objectives.

References

- 1. m-Tolyl isothiocyanate (CAS 621-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound Manufacturer, Supplier, Exporter [alphachemikaindia.com]

- 3. This compound for synthesis 621-30-7 [sigmaaldrich.com]

- 4. 621-30-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]

- 5. This compound for synthesis 621-30-7 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. m-Tolyl isothiocyanate [webbook.nist.gov]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. cbijournal.com [cbijournal.com]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijacskros.com [ijacskros.com]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemical Priming by Isothiocyanates Protects Against Intoxication by Products of the Mustard Oil Bomb - PMC [pmc.ncbi.nlm.nih.gov]

- 21. redalyc.org [redalyc.org]

- 22. fishersci.com [fishersci.com]

- 23. georganics.sk [georganics.sk]

Isothiocyanic acid 3-methylphenyl ester chemical structure

An In-depth Technical Guide to Isothiocyanic Acid 3-Methylphenyl Ester: Synthesis, Characterization, and Applications

Abstract

Isothiocyanic acid 3-methylphenyl ester, commonly known as 3-tolyl isothiocyanate or m-tolyl isothiocyanate, is an aromatic organosulfur compound featuring the highly reactive isothiocyanate (-N=C=S) functional group. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the mechanistic principles of its reactivity, particularly with nucleophiles, which underpins its utility as a versatile synthon in organic chemistry. Furthermore, this document explores its applications in the synthesis of complex heterocyclic scaffolds and discusses its relevance within the broader context of isothiocyanates as biologically active molecules in drug discovery and development. Safety and handling protocols are also summarized to ensure its proper use in a research setting. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction to Aryl Isothiocyanates

Isothiocyanates (ITCs) are a class of organic compounds characterized by the R-N=C=S functional group. They are well-known for their presence in cruciferous vegetables (e.g., mustard, wasabi), where they contribute to the characteristic pungent flavor and are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] In synthetic chemistry, the isothiocyanate moiety serves as a powerful electrophilic building block, reacting readily with a variety of nucleophiles to form thioureas, thiocarbamates, and other sulfur- and nitrogen-containing heterocycles.[4][5]

Isothiocyanic acid 3-methylphenyl ester (3-tolyl isothiocyanate) is a prominent member of the aryl isothiocyanate family. Its structure, featuring a methyl group at the meta position of the phenyl ring, provides a valuable scaffold for introducing specific steric and electronic properties into target molecules. This makes it a reagent of interest for fine chemical synthesis and for creating libraries of compounds in medicinal chemistry research.

Physicochemical and Structural Properties

Chemical Structure

The structure of isothiocyanic acid 3-methylphenyl ester consists of a benzene ring substituted with a methyl group and an isothiocyanate group at positions 1 and 3, respectively. The isothiocyanate group has a nearly linear geometry.

Caption: Chemical structure of 3-tolyl isothiocyanate.

Physicochemical Data

The key physical and chemical properties of 3-tolyl isothiocyanate are summarized in the table below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Synonyms | 3-Tolyl isothiocyanate, Isothiocyanic acid 3-methylphenyl ester | [6] |

| CAS Number | 621-30-7 | [6][7][8] |

| Molecular Formula | C₈H₇NS | [8][9] |

| Molecular Weight | 149.21 g/mol | [8] |

| Appearance | Clear to pale yellow liquid | [7][8] |

| Boiling Point | ~243 °C at 1013 hPa | [7][8] |

| Density | ~1.10 g/cm³ at 20 °C | [7] |

| Refractive Index (n20/D) | ~1.633 | [8] |

| Flash Point | ~106 °C (closed cup) | [7] |

| Solubility | May decompose in water; soluble in many organic solvents | [8][10] |

Synthesis and Purification

Common Synthetic Routes

The synthesis of aryl isothiocyanates is most commonly achieved from the corresponding primary amine.[1] While methods using the highly toxic thiophosgene exist, a more facile and widely used laboratory protocol involves the decomposition of a dithiocarbamate salt, which is generated in situ from the amine, carbon disulfide (CS₂), and a base.[11]

The causality behind this choice is rooted in safety and efficiency. The amine (3-toluidine) acts as a nucleophile, attacking the electrophilic carbon of CS₂. The resulting dithiocarbamic acid is deprotonated by a base (e.g., triethylamine) to form a stable salt. This intermediate is then treated with a desulfurating or dehydrating agent, such as tosyl chloride or a phosphonic acid anhydride (T3P®), to eliminate H₂S or its equivalent, leading to the formation of the isothiocyanate.[11]

Caption: General workflow for the synthesis of 3-tolyl isothiocyanate.

Experimental Protocol: Synthesis from 3-Toluidine

This protocol is a representative example and must be performed by qualified personnel with appropriate safety measures in a fume hood.

-

Reaction Setup: To a stirred solution of 3-toluidine (1.0 eq.) and triethylamine (1.1 eq.) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add carbon disulfide (1.1 eq.) dropwise.

-

Dithiocarbamate Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed.

-

Decomposition: Cool the mixture again to 0 °C. Add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq.) in the same solvent dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or GC-MS until the starting amine is consumed.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product is then purified by vacuum distillation to yield pure isothiocyanic acid 3-methylphenyl ester as a clear to pale yellow liquid.[8]

Spectroscopic Characterization

Unambiguous identification of the synthesized product is achieved through a combination of spectroscopic techniques.

| Technique | Characteristic Features for 3-Tolyl Isothiocyanate |

| Infrared (IR) Spectroscopy | A very strong, sharp, and characteristic asymmetric stretching band for the -N=C=S group appears in the region of 2000-2200 cm⁻¹.[9][12] Aromatic C-H and C=C stretching bands will also be present. |

| ¹H NMR Spectroscopy | Expected signals include: a singlet for the methyl (CH₃) protons around δ 2.3-2.4 ppm, and a complex multiplet pattern for the four aromatic protons in the region of δ 7.0-7.4 ppm. |

| ¹³C NMR Spectroscopy | Expected signals include: a peak for the methyl carbon around δ 21 ppm, several peaks for the aromatic carbons between δ 120-140 ppm, and a characteristic peak for the -N=C=S carbon around δ 130-140 ppm. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z = 149.[9] |

Chemical Reactivity and Mechanistic Insights

Electrophilicity and Reaction with Nucleophiles

The core of isothiocyanate chemistry lies in the electrophilic nature of the central carbon atom of the -N=C=S group. This carbon is susceptible to attack by a wide range of nucleophiles (Nu⁻), including amines, thiols, and alcohols. This reactivity is the foundation for its use as a synthon.[4][13]

The reaction with primary or secondary amines is particularly robust, leading to the formation of N,N'-disubstituted thioureas. This reaction is often quantitative and proceeds readily under mild conditions.

Caption: Mechanism of thiourea formation from 3-tolyl isothiocyanate.

This predictable reactivity allows chemists to couple the 3-tolyl moiety to other molecules, making it a valuable tool for derivatization and the construction of more complex molecular architectures.

Applications in Organic Synthesis and Drug Discovery

Synthon for Heterocyclic Chemistry

3-Tolyl isothiocyanate is a key starting material for synthesizing a variety of sulfur- and nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. For example, reaction with compounds containing adjacent amine and hydroxyl/thiol groups can lead to cyclization reactions that form thiazole, thiadiazole, or triazole derivatives.[4]

Bioactive Potential

The broader class of isothiocyanates is of significant interest to drug development professionals due to its diverse bioactivities.[3] Many ITCs exhibit potent anticancer effects by inducing apoptosis and modulating key signaling pathways like Nrf2/Keap1 and NF-κB.[3] They also possess antimicrobial and anti-inflammatory properties.[2][3] While 3-tolyl isothiocyanate itself is primarily used as a synthetic intermediate, its structural motif can be incorporated into novel drug candidates to explore these biological effects. Structure-activity relationship (SAR) studies on isothiocyanates have identified derivatives with promising therapeutic profiles, such as H₂S-releasing properties for cardioprotection.[14]

Safety and Handling

Isothiocyanic acid 3-methylphenyl ester is a hazardous chemical that requires careful handling.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[6] It causes serious skin and eye irritation and may cause respiratory irritation.[6] It is also classified as corrosive and is considered highly water-endangering.[7]

-

Precautions: Work should be conducted in a well-ventilated chemical fume hood.[10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture, as the compound is moisture-sensitive.[8]

Conclusion and Future Outlook

Isothiocyanic acid 3-methylphenyl ester is a valuable and versatile reagent in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an ideal building block for introducing the tolylthiourea motif and for constructing diverse heterocyclic systems. As the demand for novel therapeutic agents continues to grow, the strategic use of synthons like 3-tolyl isothiocyanate in the design and synthesis of new molecular entities will remain a key area of research. Future investigations may focus on developing novel catalytic methods for its synthesis and exploring its incorporation into new classes of bioactive compounds and functional materials.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 3-methylphenyl Isothiocyanate Manufacturer, Supplier, Exporter [alphachemikaindia.com]

- 8. 621-30-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]

- 9. m-Tolyl isothiocyanate [webbook.nist.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. chemicalpapers.com [chemicalpapers.com]

- 13. scispace.com [scispace.com]

- 14. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Methylphenyl Isothiocyanate (m-Tolyl Isothiocyanate): Properties, Synthesis, and Applications

Executive Summary

3-Methylphenyl isothiocyanate, also known as m-tolyl isothiocyanate, is an aromatic organosulfur compound featuring a reactive isothiocyanate (-N=C=S) functional group. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and key applications for professionals in research and drug development. With a molecular formula of C₈H₇NS and a molecular weight of approximately 149.21 g/mol , this compound serves as a critical building block in organic synthesis.[1][2][3] Its utility stems from the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles to form substituted thioureas and other derivatives, many of which are of significant interest in medicinal chemistry. This document details a standard laboratory-scale synthesis, outlines its primary applications as a synthetic intermediate, and provides essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

The unambiguous identification of a chemical reagent is fundamental to reproducible science. This compound is systematically named 1-isothiocyanato-3-methylbenzene.[2] Its identity is confirmed by its unique CAS Registry Number.

| Identifier | Value | Source(s) |

| Systematic Name | 1-isothiocyanato-3-methylbenzene | [2] |

| Common Names | This compound, m-Tolyl isothiocyanate | [4][5] |

| CAS Number | 621-30-7 | [1][6][7] |

| Molecular Formula | C₈H₇NS | [1][2][4][6][7] |

| Linear Formula | 3-(CH₃)C₆H₄NCS | [6][7] |

Molecular Structure Visualization

The spatial arrangement of the methyl and isothiocyanate groups on the benzene ring dictates the molecule's reactivity and steric profile.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The physical properties of the compound are essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 149.21 | g/mol | [1][3][4] |

| Appearance | Clear to light orange/yellow liquid | - | [4][5][6] |

| Density | ~1.10 | g/cm³ at 20 °C | [4][6] |

| Boiling Point | ~243 | °C at 1013 hPa | [4][6] |

| Flash Point | ~106 | °C (closed cup) | [6] |

| Refractive Index | ~1.633 | n20/D | [4] |

| Sensitivity | Moisture sensitive | - | [4] |

Synthesis and Purification

Synthetic Rationale

The synthesis of aryl isothiocyanates is most commonly achieved from the corresponding primary amine, in this case, m-toluidine. The established and versatile approach involves a two-step, one-pot reaction.[8] First, the primary amine reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine) to form an intermediate dithiocarbamate salt. The base is crucial as it facilitates the nucleophilic attack of the amine on CS₂ and neutralizes the resulting dithiocarbamic acid. Second, this intermediate is treated with a desulfurizing agent, which facilitates the elimination of a sulfur equivalent to yield the final isothiocyanate product.[9][10] Various desulfurizing agents can be employed, including tosyl chloride, phosphonium reagents, or propane phosphonic acid anhydride (T3P®), chosen based on substrate compatibility and desired reaction conditions.[10]

Experimental Protocol: One-Pot Synthesis from m-Toluidine

This protocol is a representative procedure based on established methods for isothiocyanate synthesis.[8][10]

Materials:

-

m-Toluidine

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl Chloride (TsCl) or similar desulfurizing agent

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve m-toluidine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C. The causality here is to control the exothermic reaction and prevent side product formation.

-

Activation/Desulfurization: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise. The tosyl chloride activates the dithiocarbamate for elimination.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting amine.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess triethylamine, while the bicarbonate wash removes any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Core Reactivity: The Isothiocyanate Functional Group

The synthetic versatility of this compound is rooted in the electrophilicity of the central carbon atom of the -N=C=S group. This carbon is highly susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines, thiols, and alcohols. The reaction with amines is particularly robust, leading to the formation of N,N'-disubstituted thiourea derivatives. This reaction is a cornerstone of its application in medicinal chemistry and materials science.

Role as a Synthetic Intermediate

In drug development, the thiourea scaffold is a "privileged structure" found in numerous biologically active compounds. This compound serves as a readily available reagent to introduce the m-tolylthiourea moiety into molecules. Researchers can react it with a library of diverse amines to rapidly generate a collection of novel thiourea derivatives for high-throughput screening against various biological targets, including enzymes, receptors, and pathogens. Its structural isomer, p-tolyl isothiocyanate, has been used to prepare thiourea derivatives and to cap the N-terminal ends of polypeptides, suggesting similar utility for the meta-isomer.[11]

Biological Potential of Isothiocyanates

The isothiocyanate class of compounds, many of which are derived from cruciferous vegetables, is of significant interest for its wide-ranging biological activities.[9] These activities include potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[12] While this compound is primarily used as a synthetic building block, the derivatives it produces are often designed to mimic or enhance the biological effects observed in natural isothiocyanates. These compounds are known to modulate critical cellular signaling pathways, such as Nrf2/Keap1 and NF-κB, which are central to cellular defense and inflammation.[12]

Mechanistic Pathway: Thiourea Formation

The fundamental reaction underpinning the utility of this compound in drug discovery is its reaction with a primary amine to form a stable thiourea linkage.

Caption: General reaction scheme for thiourea synthesis.

Safety, Handling, and Storage

Hazard Identification

This compound is a hazardous chemical and must be handled with appropriate precautions. It is harmful and potentially toxic if ingested, inhaled, or absorbed through the skin, and can cause irritation or burns.[2][4][7][13]

| Hazard Class | GHS Statement(s) | Source(s) |

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [7] |

| H301+H331: Toxic if swallowed or if inhaled. | [5] | |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [7] |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | [7] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | [7] |

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a chemical-resistant lab coat, and chemical safety goggles with a face shield.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][13]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]

-

Moisture Sensitivity: The compound is sensitive to moisture and may decompose upon contact with water.[4] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon).

-

Storage Class: Combustible liquid.[6]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis, particularly for researchers in drug discovery and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an ideal starting point for constructing libraries of thiourea-containing compounds for biological screening. While its synthesis is straightforward, its hazardous nature necessitates strict adherence to safety protocols during handling and storage. The continued exploration of derivatives from this compound holds promise for the development of novel therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. m-Tolylisothiocyanate | C8H7NS | CID 69304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 621-30-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]

- 5. m-Tolyl Isothiocyanate | 621-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound Manufacturer, Supplier, Exporter [alphachemikaindia.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

- 11. 对甲苯异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 3-Methylphenyl Isothiocyanate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methylphenyl isothiocyanate (m-tolyl isothiocyanate), a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical transformations.

Molecular Structure and Physicochemical Properties

This compound is an aromatic organic compound featuring a methyl group and an isothiocyanate functional group attached to a benzene ring at positions 1 and 3, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₇NS | --INVALID-LINK-- |

| Molecular Weight | 149.21 g/mol | --INVALID-LINK-- |

| Appearance | Clear liquid | --INVALID-LINK-- |

| Boiling Point | 243 °C (lit.) | --INVALID-LINK-- |

| Density | 1.103 g/mL at 25 °C (lit.) | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.6328 (lit.) | --INVALID-LINK-- |

| CAS Number | 621-30-7 | --INVALID-LINK-- |

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C_methyl [label="CH₃"];

N [label="N"];

C_iso [label="C"];

S [label="S"];

H2 [label="H"];

H4 [label="H"];

H5 [label="H"];

H6 [label="H"];

// Benzene ring

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Substituents

C1 -- N;

C3 -- C_methyl;

// Isothiocyanate group

N -- C_iso [label="="];

C_iso -- S [label="="];

// Hydrogens

C2 -- H2;

C4 -- H4;

C5 -- H5;

C6 -- H6;

// Positioning

C1 [pos="0,1!"];

C2 [pos="-0.87,0.5!"];

C3 [pos="-0.87,-0.5!"];

C4 [pos="0,-1!"];

C5 [pos="0.87,-0.5!"];

C6 [pos="0.87,0.5!"];

C_methyl [pos="-1.73,-1!"];

N [pos="0,2!"];

C_iso [pos="0,3!"];

S [pos="0,4!"];

H2 [pos="-1.5,0.87!"];

H4 [pos="0,-1.87!"];

H5 [pos="1.5,-0.87!"];

H6 [pos="1.5,0.87!"];

}

### 2. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.

**Table 2: Key IR Absorption Bands forthis compound**

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| :--- | :--- | :--- |

| ~2100 | Very Strong, Sharp | -N=C=S asymmetric stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Methyl C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

*Data sourced from the NIST WebBook.*

**Interpretation:** The most prominent feature in the IR spectrum is the intense absorption around 2100 cm⁻¹. This band is highly characteristic of the isothiocyanate functional group and serves as a definitive marker for its presence. The absorptions in the 3000-3100 cm⁻¹ region are typical for C-H stretching vibrations of the aromatic ring, while the weaker band around 2920 cm⁻¹ is attributed to the C-H stretching of the methyl group. The characteristic aromatic ring skeletal vibrations are observed at approximately 1600 cm⁻¹ and 1480 cm⁻¹.

#### Experimental Protocol: FT-IR Spectroscopy (Liquid Sample)

1. **Sample Preparation:** A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly onto the ATR crystal.

2. **Data Acquisition:** A background spectrum of the clean, empty salt plates or ATR crystal is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired.

3. **Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

```dot

graph "FTIR_Workflow" {

rankdir=LR;

node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"];

edge [color="#5F6368"];

subgraph "cluster_prep" {

label = "Sample Preparation";

style=filled;

color="#F1F3F4";

node [fillcolor="#34A853"];

prep [label="Place liquid between\n KBr plates or on ATR crystal"];

}

subgraph "cluster_acq" {

label = "Data Acquisition";

style=filled;

color="#F1F3F4";

node [fillcolor="#EA4335"];

bg [label="Record Background\nSpectrum"];

sample [label="Record Sample\nSpectrum"];

bg -> sample;

}

subgraph "cluster_proc" {

label = "Data Processing";

style=filled;

color="#F1F3F4";

node [fillcolor="#FBBC05", fontcolor="#202124"];

process [label="Ratio sample to\nbackground"];

}

prep -> bg;

sample -> process;

}

```**Caption:** General workflow for FT-IR analysis of a liquid sample.

### 3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

#### 3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methyl protons.

**Table 3: ¹H NMR Spectral Data forthis compound (Solvent: CDCl₃)**

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| :--- | :--- | :--- | :--- |

| ~7.2-7.4 | Multiplet | 4H | Aromatic protons (H-2, H-4, H-5, H-6) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

*Data is estimated based on typical chemical shifts for similar aromatic compounds.*

**Interpretation:** The four aromatic protons appear as a complex multiplet in the downfield region (~7.2-7.4 ppm) due to their distinct chemical environments and spin-spin coupling. The methyl protons, being chemically equivalent and not coupled to any adjacent protons, appear as a sharp singlet at approximately 2.4 ppm.

#### 3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

**Table 4: ¹³C NMR Spectral Data forthis compound (Solvent: CDCl₃)**

| Chemical Shift (δ, ppm) | Assignment |

| :--- | :--- |

| ~139 | Aromatic C-3 (bearing -CH₃) |

| ~135 | Isothiocyanate carbon (-N=C=S) |

| ~132 | Aromatic C-1 (bearing -NCS) |

| ~130 | Aromatic C-5 |

| ~129 | Aromatic C-6 |

| ~126 | Aromatic C-4 |

| ~123 | Aromatic C-2 |

| ~21 | Methyl carbon (-CH₃) |

*Data sourced from SpectraBase.*

**Interpretation:** The spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The aromatic carbons resonate in the typical downfield region of ~123-139 ppm. The isothiocyanate carbon (-N=C=S) is observed at approximately 135 ppm. It is important to note that the signal for the isothiocyanate carbon can often be broad and of low intensity due to its quadrupolar relaxation and the dynamic nature of the -NCS group, a phenomenon sometimes referred to as"near-silence". The upfield signal at ~21 ppm is characteristic of the methyl carbon.

#### Experimental Protocol: NMR Spectroscopy (Liquid Sample)

1. **Sample Preparation:** Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

2. **Data Acquisition:** The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

3. **Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

### 4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

**Table 5: Key Mass Spectral Data forthis compound (Electron Ionization)**

| m/z | Relative Intensity | Assignment |

| :--- | :--- | :--- |

| 149 | High | Molecular ion [M]⁺ |

| 116 | Moderate | [M - SH]⁺ |

| 91 | High | Tropylium ion [C₇H₇]⁺ |

| 77 | Moderate | Phenyl cation [C₆H₅]⁺ |

*Data sourced from the NIST WebBook.*

**Interpretation:** The mass spectrum shows a prominent molecular ion peak at m/z 149, which corresponds to the molecular weight of this compound. A significant fragment is observed at m/z 116, resulting from the loss of a sulfhydryl radical (•SH). The base peak is often the tropylium ion at m/z 91, formed via rearrangement and fragmentation of the tolyl group. The presence of a phenyl cation at m/z 77is also a common feature in the mass spectra of aromatic compounds. The fragmentation of aryl isothiocyanates is a complex process that can involve various rearrangements.

#### Experimental Protocol: Mass Spectrometry (Electron Ionization)

1. **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

2. **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a radical cation (the molecular ion) and various fragment ions.

3. **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

```dot

graph "MS_Fragmentation" {

rankdir=LR;

node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"];

edge [color="#5F6368"];

M [label="[C₈H₇NS]⁺˙\n m/z = 149", fillcolor="#34A853"];

M_minus_SH [label="[C₈H₇N]⁺˙\n m/z = 116", fillcolor="#EA4335"];

Tropylium [label="[C₇H₇]⁺\n m/z = 91", fillcolor="#FBBC05", fontcolor="#202124"];

Phenyl [label="[C₆H₅]⁺\n m/z = 77", fillcolor="#F1F3F4", fontcolor="#202124"];

M -> M_minus_SH [label="- •SH"];

M -> Tropylium [label="- SCN"];

Tropylium -> Phenyl [label="- CH₂"];

}

Caption: Simplified proposed fragmentation pathway for this compound.

Conclusion

The spectroscopic data presented in this guide provides a detailed and unambiguous characterization of this compound. The combination of IR, ¹H NMR, ¹³C NMR, and MS allows for the confident identification of this compound and provides a valuable reference for quality control and reaction monitoring in research and development settings. The characteristic spectroscopic features, particularly the strong IR absorption of the isothiocyanate group, the distinct NMR signals of the aromatic and methyl groups, and the predictable fragmentation pattern in mass spectrometry, form a robust analytical profile for this important chemical intermediate.

The Role of Isothiocyanates in Cancer Chemoprevention: A Technical Guide for Researchers

Abstract

Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals derived from cruciferous vegetables, have garnered significant scientific interest for their potent cancer chemopreventive properties.[1][2] Epidemiological studies have consistently shown an inverse association between the consumption of vegetables like broccoli, cabbage, and watercress and the risk of developing various cancers.[3][4][5] This in-depth technical guide provides a comprehensive overview of the multifaceted mechanisms through which ITCs exert their anticancer effects, targeting key cellular processes from carcinogen metabolism to the induction of programmed cell death. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular pathways involved and providing practical, field-proven experimental protocols to investigate these activities.

Introduction: The Chemical Biology of Isothiocyanates

Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates, their precursor compounds found in cruciferous vegetables.[3][6][7] When plant cells are damaged, the enzyme myrosinase comes into contact with glucosinolates, initiating a reaction that produces ITCs, among other products.[8] The side-chain structure of the parent glucosinolate determines the specific ITC formed, leading to a diverse family of compounds with varying biological activities.[3] Prominent dietary ITCs include sulforaphane (SFN) from broccoli, phenethyl isothiocyanate (PEITC) from watercress, and allyl isothiocyanate (AITC) from mustard.[3][9][10] The highly reactive electrophilic isothiocyanate group (–N=C=S) is central to their biological activity, enabling them to interact with and modify cellular nucleophiles, most notably cysteine residues in proteins.[6][7] This reactivity underpins their ability to modulate a wide array of cellular signaling pathways critical in carcinogenesis.

Core Mechanisms of Isothiocyanate-Mediated Chemoprevention

ITCs exert their chemopreventive effects through a variety of interconnected mechanisms, including the modulation of carcinogen metabolism, induction of cell cycle arrest and apoptosis, and suppression of inflammatory responses.[1][3][9][11]

Modulation of Carcinogen Metabolism: A Two-Phase Defense

A primary mechanism by which ITCs prevent cancer initiation is their ability to favorably alter the balance of Phase I and Phase II metabolic enzymes.

-

Inhibition of Phase I Enzymes: Phase I enzymes, such as the cytochrome P450 (CYP) family, are responsible for the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms.[9] ITCs have been shown to inhibit the activity of key CYP enzymes like CYP1A1, CYP1A2, and CYP1B1, thereby reducing the bioactivation of environmental and dietary carcinogens.[9]

-

Induction of Phase II Enzymes: Conversely, ITCs are potent inducers of Phase II detoxification enzymes. These enzymes, including glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and UDP-glucuronosyltransferases (UGTs), conjugate carcinogens and their metabolites with endogenous ligands, rendering them more water-soluble and facilitating their excretion from the body.[3][12][13] This induction is primarily mediated through the activation of the Keap1-Nrf2 signaling pathway.

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is the master regulator of the antioxidant response.[14][15][16] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[15] ITCs, being electrophilic, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective proteins, including Phase II enzymes.[12][15][17]

Figure 1: The Keap1-Nrf2 signaling pathway activated by isothiocyanates.

Induction of Apoptosis: Eliminating Pre-Malignant Cells

A critical aspect of cancer chemoprevention is the ability to eliminate damaged or pre-cancerous cells. ITCs have been demonstrated to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[4][9][13] This is achieved through the modulation of key apoptotic signaling pathways:

-

The Intrinsic (Mitochondrial) Pathway: ITCs can induce mitochondrial dysfunction, leading to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[13][18] Cytochrome c then binds to Apaf-1, triggering the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in apoptosis.[4][19] The expression of pro-apoptotic proteins like Bax is often increased, while anti-apoptotic proteins such as Bcl-2 and Bcl-xL are downregulated.[1][13]

-

The Extrinsic (Death Receptor) Pathway: Some studies have shown that ITCs can also activate the extrinsic apoptotic pathway.[19] This involves the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.[4][12][19]

Figure 2: Apoptotic pathways induced by isothiocyanates.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The uncontrolled proliferation of cancer cells is a hallmark of the disease. ITCs can inhibit this by inducing cell cycle arrest, primarily at the G2/M phase.[3][4][9][10] This prevents cancer cells from entering mitosis and continuing their division. Mechanistically, this is often associated with the downregulation of key cell cycle regulatory proteins, including:

-

Cyclin B1: A crucial protein for entry into mitosis.

-

Cdc2 (CDK1): The cyclin-dependent kinase that partners with Cyclin B1.

-

Cdc25C: The phosphatase that activates the Cyclin B1/Cdc2 complex.[4]

By reducing the levels and/or activity of these proteins, ITCs effectively put a brake on the cell cycle, providing an opportunity for DNA repair or, if the damage is too severe, for the induction of apoptosis.[3]

Anti-inflammatory Effects: Quelling a Pro-Tumorigenic Environment

Chronic inflammation is a well-established driver of carcinogenesis. ITCs possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][20] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20][21] ITCs can suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[22][20]

Comparative Efficacy of Different Isothiocyanates

While many ITCs share common mechanisms of action, their potency and specific effects can vary depending on their chemical structure.[3]

| Isothiocyanate | Primary Source | Key Mechanistic Features | Relative Potency |

| Sulforaphane (SFN) | Broccoli, Broccoli Sprouts | Potent inducer of Phase II enzymes via Nrf2 activation.[3][9][13] Induces G2/M cell cycle arrest and apoptosis.[13][18] | High |

| Phenethyl ITC (PEITC) | Watercress, Cabbage | Strong inhibitor of Phase I enzymes.[3] Effective inducer of apoptosis.[3][23] | High |

| Allyl ITC (AITC) | Mustard, Horseradish | Induces G2/M cell cycle arrest.[3][10][23] Shows potent pro-apoptotic activity.[1] | Moderate to High |

| Benzyl ITC (BITC) | Papaya seeds, Garden cress | Potent inducer of apoptosis.[3][19][23] | High |

Experimental Protocols for Investigating Isothiocyanate Activity

To rigorously assess the chemopreventive potential of ITCs, a combination of in vitro and in vivo experimental approaches is necessary.

In Vitro Assays

-

MTT/XTT Assay: To determine the cytotoxic and cytostatic effects of ITCs.

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of ITC concentrations for 24, 48, and 72 hours.

-

Add MTT or XTT reagent and incubate according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength to determine cell viability relative to an untreated control.

-

-

Annexin V/Propidium Iodide (PI) Staining: To quantify apoptotic and necrotic cells.

-

Treat cells with the ITC of interest for a predetermined time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Caspase Activity Assay: To measure the activity of key apoptotic enzymes.

-

Prepare cell lysates from ITC-treated and control cells.

-

Incubate the lysates with a fluorogenic or colorimetric substrate specific for caspase-3, -8, or -9.

-

Measure the fluorescence or absorbance to quantify caspase activity.

-

-

Propidium Iodide Staining and Flow Cytometry: To determine the distribution of cells in different phases of the cell cycle.

-

Treat cells with the ITC.

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Wash the fixed cells and treat with RNase A.

-

Stain the cellular DNA with propidium iodide.

-

Analyze the DNA content by flow cytometry to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

-

To investigate the effect of ITCs on the expression levels of key proteins in the signaling pathways of interest (e.g., Nrf2, Keap1, Bcl-2, Bax, Cyclin B1, p-IκBα).

-

Prepare total protein lysates from treated and untreated cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Figure 3: A typical in vitro experimental workflow for assessing ITC activity.

In Vivo Models

Animal models are indispensable for evaluating the chemopreventive efficacy of ITCs in a whole-organism context.[6][7][24]

-

Chemically-Induced Carcinogenesis Models: These models involve the administration of a known carcinogen to induce tumor formation in a specific organ.[24][25] The ITC can be administered before, during, or after carcinogen exposure to assess its ability to prevent or inhibit tumor development.[25][26] For example, N-methyl-N-nitrosourea (MNU) can be used to induce gastric cancer in mice.[25][26]

-

Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry mutations in tumor suppressor genes or oncogenes, leading to the spontaneous development of tumors.[24] For instance, the Adenomatous Polyposis Coli (Apc)Min/+ mouse model is commonly used to study intestinal tumorigenesis.

-

Xenograft Models: Human cancer cells are implanted into immunodeficient mice, and the effect of ITC treatment on tumor growth is monitored.

Pharmacokinetics and Bioavailability

For ITCs to be effective chemopreventive agents, they must be absorbed and reach target tissues at sufficient concentrations.[27][28] The pharmacokinetics of ITCs can be complex. After ingestion, they are rapidly absorbed and metabolized, primarily through the mercapturic acid pathway, where they are conjugated with glutathione.[4][12] These conjugates can then be further metabolized and excreted in the urine. The bioavailability and metabolic fate of ITCs can be influenced by factors such as food matrix, processing, and individual variations in metabolism.[29]

Clinical Evidence and Future Directions

The promising preclinical data on ITCs has led to a number of clinical trials in humans.[30][31] These studies have explored the bioavailability, safety, and efficacy of ITCs and ITC-rich foods in various contexts. For example, a randomized clinical trial with sulforaphane in former smokers at high risk for lung cancer showed a significant reduction in the proliferation marker Ki-67 in bronchial tissue, suggesting a protective effect.[32][33] While more extensive and long-term clinical trials are needed to definitively establish the role of ITCs in human cancer prevention, the existing evidence is highly encouraging.

Future research should focus on:

-

Optimizing the delivery and bioavailability of ITCs.

-

Identifying predictive biomarkers of response to ITC intervention.

-

Investigating the synergistic effects of ITCs with conventional cancer therapies.[9]

-

Conducting large-scale, long-term clinical trials to confirm the chemopreventive efficacy of ITCs in high-risk populations.

Conclusion

Isothiocyanates represent a highly promising class of naturally occurring compounds for cancer chemoprevention. Their ability to simultaneously modulate multiple, interconnected signaling pathways involved in carcinogenesis underscores their potential as broad-spectrum anticancer agents.[3][9][11] Through their well-documented effects on carcinogen metabolism, cell cycle regulation, apoptosis, and inflammation, ITCs offer a multifaceted strategy for combating the development and progression of cancer. Continued research into their mechanisms of action, coupled with well-designed clinical trials, will be crucial in fully realizing the translational potential of these remarkable phytochemicals in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 6. Chemoprotection against cancer by isothiocyanates: a focus on the animal models and the protective mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 10. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. Enhanced Nrf2-Dependent Induction of Glutathione in Mouse Embryonic Fibroblasts by Isoselenocyanate Analog of Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Dietary isothiocyanate mediated apoptosis of human cancer cells is associated with Bcl-xL phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Moringa isothiocyanate-1 regulates Nrf2 and NF-κB pathway in response to LPS-driven sepsis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isothiocyanates induce cell cycle arrest, apoptosis and mitochondrial potential depolarization in HL-60 and multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Chemopreventive Effects of Dietary Isothiocyanates in Animal Models of Gastric Cancer and Synergistic Anticancer Effects With Cisplatin in Human Gastric Cancer Cells [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. Pharmacokinetics and pharmacodynamics of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Absorption and metabolism of isothiocyanates formed from broccoli glucosinolates: effects of BMI and daily consumption in a randomised clinical trial | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 30. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 31. oncotarget.com [oncotarget.com]

- 32. aacrjournals.org [aacrjournals.org]

- 33. Randomized Phase II Clinical Trial of Sulforaphane in Former Smokers at High Risk for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Isothiocyanate Compounds: From Biosynthesis to Laboratory Analysis

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds renowned for their potential health benefits, including chemopreventive and antimicrobial properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the natural sources of these bioactive compounds, designed for researchers, scientists, and drug development professionals. The guide delves into the biosynthesis of isothiocyanates from their glucosinolate precursors, details the primary plant sources with a focus on the Brassicaceae family, and explores the factors influencing isothiocyanate content. Furthermore, it provides detailed, field-proven methodologies for the extraction and quantification of isothiocyanates, equipping researchers with the practical knowledge to harness these compounds for further investigation and therapeutic development.

The Genesis of Bioactivity: Isothiocyanate Biosynthesis

Isothiocyanates are not stored in their active form within plants.[4] Instead, they are derived from the enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites.[2][5][6] This process is a classic example of a plant defense mechanism, where the inactive precursor and the activating enzyme are compartmentalized within the plant cell and only interact upon tissue damage.[4][7][8]

The biosynthesis is a two-step process initiated by the disruption of plant cells, such as through chewing, cutting, or processing.[9][10] This brings the glucosinolates into contact with the enzyme myrosinase (a β-thioglucosidase), which is physically separated in intact cells.[5][11] Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in the glucosinolate molecule, leading to the formation of an unstable aglycone. This intermediate then spontaneously rearranges to form an isothiocyanate, along with glucose and sulfate.[6]

Caption: Enzymatic conversion of glucosinolates to isothiocyanates upon plant cell damage.

The specific isothiocyanate formed is dependent on the side chain (R-group) of the parent glucosinolate.[5] This structural diversity gives rise to a wide array of isothiocyanates with varying biological activities.

Primary Natural Sources of Isothiocyanate Compounds

The Brassicaceae family, commonly known as cruciferous vegetables, stands as the most significant natural reservoir of isothiocyanates.[3][5][12][13] However, other plant families also contribute to the diversity of these compounds.

The Brassicaceae Family: A Rich Repository

Cruciferous vegetables are characterized by their high concentrations of glucosinolates.[2][5] The specific type and amount of glucosinolates, and consequently the resulting isothiocyanates, vary considerably among different species and even cultivars.[14]

| Isothiocyanate | Precursor Glucosinolate | Primary Natural Sources |

| Sulforaphane | Glucoraphanin | Broccoli (especially sprouts), Cauliflower, Cabbage, Kale, Brussels sprouts[8][15][16][17] |

| Allyl Isothiocyanate (AITC) | Sinigrin | Mustard (seeds), Horseradish, Wasabi, Cabbage, Brussels sprouts[4][7][12][18] |

| Phenethyl Isothiocyanate (PEITC) | Gluconasturtiin | Watercress, Turnips[19][20][21] |

| Benzyl Isothiocyanate (BITC) | Glucotropaeolin | Papaya (seeds), Garden cress[9][22][23] |

| Iberin | Glucoiberin | Iberis amara (Rocket candytuft), Broccoli |

| Erucin | Glucoerucin | Arugula (Rocket), Kale, Turnip |

This table summarizes the major isothiocyanates, their precursor glucosinolates, and their primary dietary sources.

Beyond the Brassicaceae: Other Notable Sources

While the Brassicaceae family is the most prominent source, other plants also produce isothiocyanates. A noteworthy example is the papaya (Carica papaya), where the seeds are a rich source of benzyl isothiocyanate (BITC).[22][24] The concentration of the precursor, benzyl glucosinolate (glucotropaeolin), in papaya seeds is comparable to that found in some cruciferous vegetables.[22][23]

Factors Influencing Isothiocyanate Content in Natural Sources

The yield of isothiocyanates from natural sources is not static and is influenced by a multitude of factors, from plant genetics to post-harvest processing. Understanding these variables is crucial for maximizing the recovery of these bioactive compounds.

-

Genetics and Plant Cultivar: The genetic makeup of the plant is a primary determinant of the type and concentration of glucosinolates it produces.[14]

-

Growing Conditions: Environmental factors such as soil composition (e.g., sulfur and nitrogen content), climate, and water availability can significantly impact glucosinolate levels.[11][14]

-

Plant Age and Part: The concentration of glucosinolates can vary depending on the age of the plant and the specific part being analyzed. For instance, broccoli sprouts contain significantly higher levels of glucoraphanin than mature broccoli florets.[14][17]

-

Food Processing and Preparation: The method of food preparation has a profound effect on isothiocyanate yield. Mechanical processing like chopping or chewing is necessary to initiate the enzymatic conversion.[8] However, heat treatment, such as boiling, can inactivate the myrosinase enzyme, thereby reducing or preventing isothiocyanate formation.[11][13][14] Steaming for a short duration (1-3 minutes) appears to be a better method for preserving isothiocyanate levels.[8] Interestingly, the gut microbiota can also hydrolyze glucosinolates, contributing to isothiocyanate production even from cooked vegetables where myrosinase has been denatured.[5][10][25]

-

pH: The pH during hydrolysis can influence the end products. Neutral pH favors the formation of isothiocyanates, while acidic conditions may lead to the production of nitriles instead.[26][27][28]

Methodologies for Extraction and Quantification

Accurate extraction and quantification of isothiocyanates are paramount for research and development. The choice of methodology depends on the specific isothiocyanate, the plant matrix, and the desired level of sensitivity.[26][29]

Extraction of Isothiocyanates from Plant Material

A general workflow for the extraction of isothiocyanates involves sample preparation, enzymatic hydrolysis, and solvent extraction.

Caption: A generalized workflow for the extraction of isothiocyanates from plant sources.

Step-by-Step Protocol for Isothiocyanate Extraction:

-

Sample Preparation:

-

Fresh plant material should be washed and pat-dried. To prevent enzymatic degradation before extraction, rapid freezing with liquid nitrogen followed by freeze-drying is recommended.[26]

-

The dried material is then ground into a fine powder to maximize surface area for extraction.

-

-

Enzymatic Hydrolysis:

-